4,4'-Thiobis-2-butanone 4,4'-Thiobis-2-butanone 4, 4'-Thiobis-2-butanone, also known as 5-thianona-2, 8-dione or bis(3-oxobutyl) sulfide, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 4, 4'-Thiobis-2-butanone is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 4, 4'-thiobis-2-butanone is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 40790-04-3
VCID: VC3832162
InChI: InChI=1S/C8H14O2S/c1-7(9)3-5-11-6-4-8(2)10/h3-6H2,1-2H3
SMILES: CC(=O)CCSCCC(=O)C
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol

4,4'-Thiobis-2-butanone

CAS No.: 40790-04-3

Cat. No.: VC3832162

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Thiobis-2-butanone - 40790-04-3

Specification

CAS No. 40790-04-3
Molecular Formula C8H14O2S
Molecular Weight 174.26 g/mol
IUPAC Name 4-(3-oxobutylsulfanyl)butan-2-one
Standard InChI InChI=1S/C8H14O2S/c1-7(9)3-5-11-6-4-8(2)10/h3-6H2,1-2H3
Standard InChI Key CIBUHUTVSRPCRO-UHFFFAOYSA-N
SMILES CC(=O)CCSCCC(=O)C
Canonical SMILES CC(=O)CCSCCC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Physical and Chemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight174.26 g/mol
Density1.032 ± 0.06 g/cm³
Boiling Point95°C @ 0.10 mmHg
Vapor Pressure0.00231 mm/Hg @ 25°C
Refractive Index1.470 ± 0.02
Flash Point250°F (121°C)

The compound’s low vapor pressure and high flash point suggest stability under ambient conditions, making it suitable for industrial applications requiring moderate thermal resistance .

Synthesis and Production

While no direct synthesis method for 4,4'-Thiobis-2-butanone is detailed in the literature, analogous thiobis compounds are typically produced via thiol-ene coupling or sulfurization of diols. For example, Friedel-Crafts alkylation using solid acid catalysts (e.g., Montmorillonite clay) has been employed for structurally related ketones . A plausible route involves the reaction of 3-mercaptobutan-2-one with a bis-electrophilic agent under basic conditions:

2CH3C(O)CH2SH+X–S–X(CH3C(O)CH2)2S+2HX2 \, \text{CH}_3\text{C(O)CH}_2\text{SH} + \text{X–S–X} \rightarrow \text{(CH}_3\text{C(O)CH}_2\text{)}_2\text{S} + 2 \, \text{HX}

Here, X represents a leaving group (e.g., halides). Optimization of reaction parameters (temperature, solvent polarity) is critical to minimizing byproducts like disulfides .

RegionStatusSource
AustraliaNot commercially active
New ZealandPermitted under group standards
United StatesFDA-approved as flavoring agent

Recent Research and Emerging Insights

Metabolomic Profiling

4,4'-Thiobis-2-butanone was identified in:

  • Gut Microbiota Studies: Detected in human metabolomes linked to sarcopenia, suggesting microbial modification pathways .

  • Plant Metabolism: Present in Rumex species extracts, hinting at roles in secondary metabolite synthesis .

Extraction and Analysis

A 2024 study utilized glycerol-based extraction to isolate bioactive compounds from Thanaka wood, with 4,4'-Thiobis-2-butanone recovered at 22.38 mg/mL . Its stability in polar solvents supports its use in natural product formulations .

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